Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1210494-26-0
VCID: VC0088564
InChI: InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
SMILES: COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
Molecular Formula: C14H21Cl3N2O2
Molecular Weight: 355.684

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

CAS No.: 1210494-26-0

Cat. No.: VC0088564

Molecular Formula: C14H21Cl3N2O2

Molecular Weight: 355.684

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride - 1210494-26-0

Specification

CAS No. 1210494-26-0
Molecular Formula C14H21Cl3N2O2
Molecular Weight 355.684
IUPAC Name methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride
Standard InChI InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
Standard InChI Key LTUTUBUEURQDLJ-UHFFFAOYSA-N
SMILES COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl

Introduction

Basic Chemical Information

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is a complex organic compound with important applications in chemical synthesis. It is characterized by a piperidine ring substituted with an amino group at the 4-position, a chlorobenzyl group attached to the nitrogen of the piperidine ring, and a methyl carboxylate group. The compound exists as a dihydrochloride salt, which affects its solubility and stability properties.

Identification Data

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1210494-26-0
Molecular FormulaC₁₄H₂₁Cl₃N₂O₂
Molecular Weight355.684 g/mol
IUPAC Namemethyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate dihydrochloride
InChIInChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
InChI KeyLTUTUBUEURQDLJ-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl

The compound features essential functional groups that contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Structural Characteristics and Properties

Structural Features

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride contains several key structural elements that define its chemical behavior:

  • A central piperidine ring with an amino group at the 4-position

  • A 4-chlorobenzyl group attached to the piperidine nitrogen

  • A methyl carboxylate group at the 4-position of the piperidine ring

  • Two hydrochloride salt forms

The presence of both basic (amino) and acidic (carboxylate) functionalities gives this molecule amphoteric properties, while the chlorobenzyl group contributes to its lipophilicity.

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride are crucial for understanding its behavior in various applications. The compound typically appears as a white to off-white solid with specific solubility characteristics .

Table 2: Physical and Chemical Properties

PropertyDescription
Physical StateWhite to off-white solid
SolubilitySoluble in polar solvents (methanol, DMSO); limited solubility in water
pH in SolutionAcidic due to dihydrochloride salt form
Storage ConditionsRoom temperature, sealed container, protected from light
StabilityStable under standard laboratory conditions
Purity (Typical)≥95%

The dihydrochloride salt form enhances the water solubility compared to the free base, which is important for certain applications requiring aqueous conditions .

Synthesis and Preparation

Synthetic Routes

The synthesis of Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride typically involves multiple steps, starting from simpler piperidine derivatives. A common synthetic approach includes the following key steps:

  • Starting with appropriate piperidine derivatives

  • Introduction of the 4-chlorobenzyl group through alkylation reactions

  • Formation of the methyl ester via esterification

  • Formation of the dihydrochloride salt using hydrochloric acid

A more detailed synthetic pathway often involves reaction of piperidine with 4-chlorobenzyl chloride to form 4-chlorobenzylpiperidine, followed by additional functionalization steps to introduce the amino group and the methyl carboxylate group at the appropriate positions.

Reaction Conditions and Considerations

The successful synthesis of this compound requires careful control of reaction conditions:

Table 3: Key Reaction Parameters for Synthesis

Reaction StepConditionsCatalysts/ReagentsNotes
Alkylation40-60°C, 4-6 hoursBase (e.g., K₂CO₃)Control of monoalkylation vs. dialkylation
Esterification0-25°C, 2-3 hoursMethanol, acid catalystAnhydrous conditions recommended
Salt Formation0-25°CHCl (gas or solution)Careful control of stoichiometry

Purification typically involves recrystallization from appropriate solvent systems to achieve the desired purity level of the final product.

Applications and Research Findings

Chemical Building Block Applications

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride serves primarily as an intermediate in the synthesis of more complex molecules. Its diverse functional groups provide opportunities for selective transformations, making it valuable in various chemical contexts:

  • As a precursor for pharmaceutical intermediates

  • In the synthesis of structurally diverse piperidine derivatives

  • As a building block for the preparation of compound libraries for drug discovery

The compound's structural features allow various transformations, including:

  • Amine functionalization

  • Ester hydrolysis or transesterification

  • Further substitution of the piperidine ring

  • Modifications of the chlorobenzyl moiety

ParameterClassification/Recommendation
Signal WordDanger
Hazard StatementsH340: May cause genetic defects
H351: Suspected of causing cancer
H360: May damage fertility or the unborn child
Precautionary StatementsP201: Obtain special instructions before use
P202: Do not handle until all safety precautions have been read and understood
P280: Wear protective gloves/protective clothing/eye protection/face protection
P308+P313: IF exposed or concerned: Get medical advice/attention
P405: Store locked up
Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Storage ConditionsSealed container, room temperature, away from incompatible materials

This compound should be handled with appropriate caution in a properly equipped laboratory environment by trained personnel .

Comparison with Similar Compounds

Structural Analogues

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride belongs to a family of substituted piperidine derivatives. Several related compounds differ in their substitution patterns or functional groups:

Table 5: Comparison with Structural Analogues

CompoundCAS NumberKey Structural DifferencePotential Impact on Properties
Methyl 4-amino-1-methylpiperidine-4-carboxylate228252-34-4Methyl group instead of 4-chlorobenzylReduced lipophilicity, smaller molecular size
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate hydrochloride1244949-76-5Monohydrochloride vs. dihydrochlorideDifferent solubility profile, one fewer counterion
4-Amino-1-Boc-piperidine-4-carboxylic acid183673-71-4Boc protecting group, free carboxylic acidDifferent reactivity profile, acid functionality

These structural differences significantly impact chemical properties, reactivity patterns, and potential applications of these compounds .

Functional Derivatives

Various functional derivatives of the parent compound offer distinct properties and applications:

  • Free base form: Less water-soluble, more soluble in organic solvents

  • Carboxylic acid derivatives: Changed hydrogen bonding capabilities

  • Alternative ester derivatives: Modified lipophilicity and stability

  • Alternative halogen substitutions: Altered electronic properties

These derivatives expand the utility of the basic piperidine scaffold in different synthetic and potential medicinal chemistry applications.

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